

9-Fluorenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Florenol

Cat. No.: B1201887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Fluorenol (CAS Number: 1689-64-1), a pivotal chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. This document outlines its core chemical data, detailed experimental protocols for its synthesis and key reactions, and its role in biological systems.

Core Chemical Data

9-Fluorenol, also known as 9-hydroxyfluorene, is an alcohol derivative of fluorene.^[1] Its chemical and physical properties are summarized in the table below for easy reference.

Identifier	Value	Reference
CAS Number	1689-64-1	[2] [3] [4] [5] [6]
Molecular Formula	C ₁₃ H ₁₀ O	[2] [3] [4] [5] [6]
Molecular Weight	182.22 g/mol	[3] [6]
Appearance	White to off-white crystalline powder	[1]
Melting Point	153-154 °C	[5] [6]
Boiling Point	367.5 ± 11.0 °C at 760 mmHg	[5]
Synonyms	9H-Fluoren-9-ol, 9-Hydroxyfluorene, Diphenylene carbinol	[2] [3]

Experimental Protocols

Detailed methodologies for the synthesis of 9-Fluorenol and its conversion to the widely used ketone, 9-fluorenone, are provided below. These protocols are established and have been selected for their high yield and reliability.

Synthesis of 9-Fluorenol via Sodium Borohydride Reduction of 9-Fluorenone

This protocol describes a high-yield method for the synthesis of 9-Fluorenol from 9-fluorenone using sodium borohydride as the reducing agent.[\[5\]](#)[\[7\]](#)

Materials:

- 9-Fluorenone
- Ethanol (or Methanol)
- Sodium Borohydride (NaBH₄)
- Sodium Methoxide (optional)

- 0.1 M Hydrochloric Acid (HCl)
- Distilled Water

Procedure:

- In a 100-mL beaker, dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol.[\[7\]](#)
- In a separate container, prepare a fresh reducing solution by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.[\[7\]](#)
- Add the reducing solution dropwise to the warm 9-fluorenone solution.[\[7\]](#)
- Allow the reaction mixture to stand for 10-20 minutes. A color change from yellow (9-fluorenone) to white (9-fluorenol) should be observed.[\[5\]](#)[\[7\]](#)
- Precipitate the product by adding 50 mL of water and neutralize with 0.1 M HCl.[\[5\]](#)
- Vacuum filter the precipitate and wash with cold water to remove any residual inorganic salts.[\[5\]](#)
- The crude product can be dried. This method typically yields a product with 95-100% purity.[\[5\]](#)

Oxidation of 9-Fluorenol to 9-Fluorenone

The oxidation of 9-Fluorenol to 9-fluorenone is a common and useful transformation. The following protocol utilizes household bleach (sodium hypochlorite) as an environmentally benign oxidizing agent.[\[2\]](#)[\[8\]](#)

Materials:

- 9-Fluorenol
- Acetone
- Glacial Acetic Acid
- 5.25% Sodium Hypochlorite Solution (household bleach)

- Hexane (for extraction)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution
- Magnesium Sulfate (MgSO_4)

Procedure:

- In a 250 mL round-bottom flask, dissolve 2.5 g (13.7 mmol) of 9-Fluorenol in 50 mL of acetone.[2]
- Add 6.0 mL of glacial acetic acid to the solution.[2]
- Cool the flask in an ice bath and slowly add 40 mL of 5.25% sodium hypochlorite solution dropwise while stirring.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 30:70 acetone/hexane eluent. The R_f value for 9-Fluorenol is approximately 0.56, and for 9-fluorenone, it is 0.80.[2]
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the product into hexane.[8]
- Wash the organic layer with 5% NaHCO_3 solution and then with saturated NaCl solution.[8]
- Dry the organic layer over MgSO_4 .[8]
- Evaporate the solvent to obtain the 9-fluorenone product.[8]

Biological Activity and Applications in Drug Development

9-Fluorenol and its derivatives have garnered significant interest in the field of drug development due to their diverse biological activities.

Dopamine Reuptake Inhibition: 9-Fluorenol is a dopamine transporter (DAT) inhibitor with an IC₅₀ value of 9 μ M.[3][9][10] It has been identified as a major metabolite of a wake-promoting agent and exhibits eugeroic (wakefulness-promoting) activity in vivo.[1][3][9] This makes it a compound of interest for the development of novel treatments for sleep disorders.

Anticancer and Antimicrobial Properties: The fluorene scaffold is a recognized pharmacophore in various biologically active compounds.[11] Derivatives of 9-fluorenol have demonstrated promising anticancer and antimicrobial properties.[10][11][12] Research has shown that certain derivatives can inhibit the growth of tumor cells and are effective against a range of microbial pathogens.[10][11]

Signaling and Metabolic Pathways

While specific signaling pathways directly modulated by 9-Fluorenol in mammalian systems are still under investigation, its role in microbial metabolism has been elucidated. The following diagram illustrates the degradation pathway of fluorene by *Pseudomonas* sp. strain F274, where 9-Fluorenol is a key intermediate.

[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of fluorene by *Pseudomonas* sp. strain F274.[13]

This guide serves as a foundational resource for professionals engaged in research and development involving 9-Fluorenol. Its versatile chemical nature and significant biological activities underscore its potential for the creation of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorenol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 9-fluorenol | CAS#:1689-64-1 | Chemsoc [chemsoc.com]
- 4. nbinno.com [nbino.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. proquest.com [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evidence for a novel pathway in the degradation of fluorene by *Pseudomonas* sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9-Fluorenol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201887#9-fluorenol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1201887#9-fluorenol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com